An In-depth Technical Guide to (+)-Rhododendrol: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (+)-Rhododendrol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Rhododendrol, with the systematic IUPAC name 4-[(3R)-3-hydroxybutyl]phenol, is a naturally occurring phenolic compound that has garnered significant attention in the fields of dermatology and toxicology. Initially investigated for its skin-lightening properties as a tyrosinase inhibitor, its use in cosmetic formulations was halted due to reports of induced leukoderma (skin depigmentation). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (+)-Rhododendrol. It delves into the molecular mechanisms underlying its melanocyte-specific cytotoxicity, including the role of tyrosinase-dependent metabolism, reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and the activation of the GADD45 signaling pathway. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of its metabolic pathway and experimental workflows.
Chemical Structure and Properties
(+)-Rhododendrol is the (R)-enantiomer of 4-(3-hydroxybutyl)phenol. The presence of a chiral center at the third carbon of the butyl side chain results in two stereoisomers. The molecule consists of a phenol ring substituted at the para position with a 3-hydroxybutyl group.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-[(3R)-3-hydroxybutyl]phenol |
| CAS Number | 501-96-2 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol [1][2][3] |
| SMILES | C--INVALID-LINK--CCc1ccc(O)cc1 |
| InChI | InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid powder | [4] |
| Melting Point | 68-71 °C | [4] |
| Boiling Point | 315.4±17.0 °C at 760 mmHg | [4] |
| Density | 1.1±0.1 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Spectroscopic Data
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¹³C NMR (CD₃OD), δ (ppm): 23.5, 32.3, 42.4, 67.9, 116.1, 130.2, 134.4, 156.3.
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Mass Spectrometry: The deprotonated anion [M-H]⁻ has been observed at m/z 163.10.
Biological Activity and Mechanism of Action
(+)-Rhododendrol exhibits a dual biological activity. It acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, which was the basis for its use as a skin-lightening agent. However, at higher concentrations, it serves as a substrate for tyrosinase, leading to melanocyte-specific cytotoxicity.
Tyrosinase Inhibition and Substrate Activity
(+)-Rhododendrol competitively inhibits mushroom tyrosinase. The (R)-enantiomer has been shown to possess more potent tyrosinase inhibitory activity than the (S)-enantiomer.
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (competitive inhibition) | 24 µM | Mushroom Tyrosinase | |
| Km (as a substrate) | 0.27 mM | Mushroom Tyrosinase | |
| IC₅₀ (Cell Viability) | 671 µM | B16F1 Melanoma Cells | [5] |
| IC₅₀ (Cell Viability) | 0.17 - 0.8 mM | Cultured Human Melanocytes | [3] |
Mechanism of Melanocyte Cytotoxicity
The cytotoxicity of (+)-Rhododendrol is primarily confined to melanocytes due to its dependence on tyrosinase activity. The proposed mechanism involves several key steps:
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Enzymatic Oxidation: Tyrosinase hydroxylates (+)-Rhododendrol to its catechol derivative, which is then further oxidized to a highly reactive o-quinone metabolite, RD-quinone.
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Depletion of Cellular Antioxidants: The generated RD-quinone readily reacts with intracellular thiols, particularly glutathione (GSH), leading to their depletion and compromising the cell's antioxidant defense system.
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Generation of Reactive Oxygen Species (ROS): The metabolic process and the depletion of GSH contribute to the accumulation of ROS, inducing oxidative stress.
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Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to oxidative damage and protein adduction by RD-quinone triggers the unfolded protein response (UPR), leading to ER stress.
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Activation of Apoptotic Pathways: Persistent ER stress and oxidative damage lead to the upregulation of pro-apoptotic genes, including the CCAAT-enhancer-binding protein homologous protein (CHOP), and activation of caspase-3, ultimately resulting in apoptosis.
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Involvement of GADD45: The Growth Arrest and DNA Damage-inducible 45 (GADD45) protein is activated in response to the cellular stress induced by (+)-Rhododendrol, contributing to the growth arrest and apoptotic signaling cascade.
Caption: Signaling pathway of (+)-Rhododendrol-induced melanocyte cytotoxicity.
Experimental Protocols
The following are synthesized protocols for key experiments based on methodologies reported in the scientific literature.
Mushroom Tyrosinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory effect of (+)-Rhododendrol on mushroom tyrosinase activity.
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Materials:
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Mushroom Tyrosinase (e.g., Sigma-Aldrich)
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L-DOPA (L-3,4-dihydroxyphenylalanine)
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(+)-Rhododendrol
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Kojic Acid (positive control)
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Dimethyl sulfoxide (DMSO)
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Potassium Phosphate Buffer (0.1 M, pH 6.8)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Reagents:
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Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 30 U/mL.
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Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM.
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Prepare stock solutions of (+)-Rhododendrol and Kojic Acid in DMSO and then dilute to various concentrations with phosphate buffer.
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Assay in 96-well Plate:
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To each well, add 100 µL of phosphate buffer.
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Add 20 µL of the test compound solution (or DMSO for control).
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Add 40 µL of the mushroom tyrosinase solution.
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Pre-incubate the plate at room temperature for 10 minutes.
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Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
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Incubation and Measurement:
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Incubate the plate at 37°C for 20 minutes.
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Measure the absorbance at 475 nm using a microplate reader.
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Calculation:
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The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100
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The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of (+)-Rhododendrol.
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Melanocyte Cytotoxicity Assay (AlamarBlue Assay)
This protocol outlines a method to assess the cytotoxicity of (+)-Rhododendrol on cultured human melanocytes using the AlamarBlue cell viability reagent.
Caption: Experimental workflow for the melanocyte cytotoxicity assay using AlamarBlue.
Materials:
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Human epidermal melanocytes
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Melanocyte growth medium
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(+)-Rhododendrol
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AlamarBlue® Cell Viability Reagent
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96-well cell culture plates
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Fluorescence microplate reader
Procedure:
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Cell Seeding:
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Harvest melanocytes during their logarithmic growth phase.
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Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
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Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
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Compound Treatment:
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Prepare serial dilutions of (+)-Rhododendrol in fresh culture medium.
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Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of (+)-Rhododendrol or vehicle control (e.g., DMSO).
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Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
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Viability Measurement:
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Add 10 µL of AlamarBlue® reagent to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light.
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Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Determine the EC₅₀ value by plotting cell viability against the concentration of (+)-Rhododendrol.
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Synthesis
(+)-Rhododendrol can be synthesized through various routes, including the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). Enzymatic synthesis methods have also been developed, offering a stereoselective approach. One such method involves the enantioselective reduction of 4-(4'-hydroxyphenyl)-2-butanone using a modified Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).
Conclusion
(+)-Rhododendrol is a molecule of significant interest due to its paradoxical biological effects. While it demonstrates potential as a tyrosinase inhibitor, its capacity to act as a tyrosinase substrate and induce melanocyte-specific cytotoxicity through a complex mechanism involving oxidative and ER stress highlights the critical importance of thorough toxicological evaluation of phenolic compounds intended for topical application. The detailed understanding of its chemical properties and biological mechanism of action is crucial for researchers in the fields of dermatology, toxicology, and drug development for designing safer and more effective agents for skin pigmentation disorders. Further research into the specific signaling cascades, such as the GADD45 pathway, may reveal novel targets for mitigating chemically induced leukoderma.
